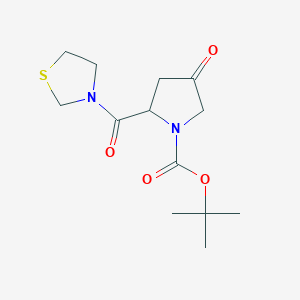

1-Pyrrolidinecarboxylic acid, 4-oxo-2-(3-thiazolidinylcarbonyl)-, 1,1-dimethylethyl ester, (2R)-

Descripción general

Descripción

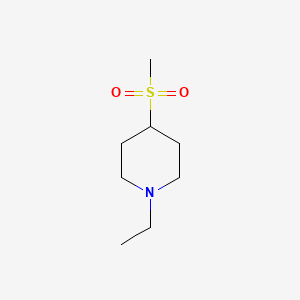

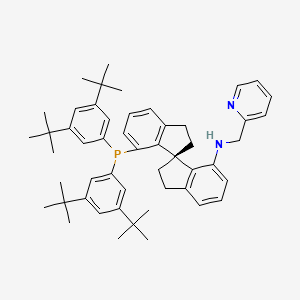

“1-Pyrrolidinecarboxylic acid, 4-oxo-2-(3-thiazolidinylcarbonyl)-, 1,1-dimethylethyl ester, (2R)-” is a synthetic compound with the CAS number 1415908-67-6 . It has a molecular formula of C13H20N2O4S and a molecular weight of 300.37 g/mol .

Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 491.6±45.0 °C and a predicted density of 1.305±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is solid in form and white to off-white in color .Aplicaciones Científicas De Investigación

Synthesis and Cardiotonic Activity

Research has demonstrated the synthesis of various esters, including ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which show potential cardiotonic activity. These compounds, tested for their effects on contractile activity and frequency rate of guinea-pig atria, have shown positive inotropic activity, although to a lesser degree compared to known compounds like milrinone. This indicates potential applications in developing new cardiotonic agents (Mosti et al., 1992).

Hypoglycemic Agents

A class of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids, with a variety of substituents, has been identified as oral hypoglycemic agents. This research suggests the possibility of utilizing similar compounds for the treatment of diabetes, highlighting their therapeutic potential beyond traditional nicotinic acid derivatives (Youngdale & Oglia, 1985).

Central Nervous System Effects

Derivatives of 1,2-dihydro-2-oxopyridine-5-carboxylic acids, including esters, amides, and substituted amides, have been synthesized and evaluated for their effects on the central nervous system (CNS). This research area opens up potential applications in CNS drug development, focusing on novel therapeutic agents for neurological conditions (Casola & Anderson, 1965).

Biocatalytic Resolutions

Studies have shown that chiral esters can be resolved kinetically using hydrolytic enzymes, demonstrating the utility of biocatalysis in producing enantiomerically pure compounds. This approach is particularly useful in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), highlighting the importance of biocatalysts in industrial chemistry (Chikusa et al., 2003).

Supramolecular Aggregation

Research on thiazolo[3, 2-a]pyrimidines has provided insights into their conformational features and supramolecular aggregation, which are crucial for understanding the molecular interactions and stability of these compounds. Such studies are important for the design of materials with specific properties and functionalities (Nagarajaiah & Begum, 2014).

Propiedades

IUPAC Name |

tert-butyl 4-oxo-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(18)15-7-9(16)6-10(15)11(17)14-4-5-20-8-14/h10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXKZRPRLJGLDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)N2CCSC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyrrolidinecarboxylic acid, 4-oxo-2-(3-thiazolidinylcarbonyl)-, 1,1-dimethylethyl ester, (2R)- | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3102250.png)